
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with an appropriate reagent to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents.
Hydroxylation: The hydroxyl group at the 2nd position can be introduced via selective oxidation.
Ethylation: The ethyl group at the 3rd position can be added using alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of 2-keto-3-ethyl-8-fluoroquinoline.
Reduction: Formation of 2-hydroxy-3-ethyl-8-fluoroquinoline.
Substitution: Formation of 3-ethyl-2-hydroxy-4(1H)-quinolinone derivatives with different substituents at the 8th position.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the fluorine atom can enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and fluorine substituents.
8-Fluoroquinoline: Lacks the hydroxyl and ethyl groups.
3-Ethylquinoline: Lacks the hydroxyl and fluorine groups.
Uniqueness
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, while the hydroxyl group can increase its solubility and reactivity.
Propriétés
Formule moléculaire |
C11H10FNO2 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
3-ethyl-8-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-10(14)7-4-3-5-8(12)9(7)13-11(6)15/h3-6H,2H2,1H3,(H,13,15) |
Clé InChI |
QOZXRRNAWYKLQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)C2=C(C(=CC=C2)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


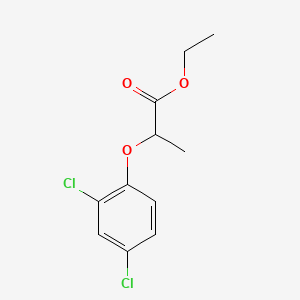
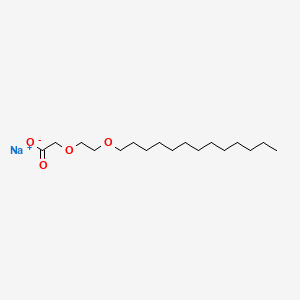
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
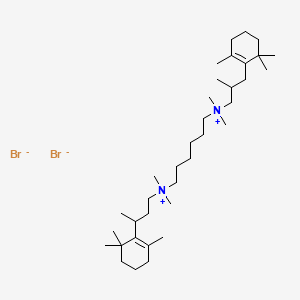

![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
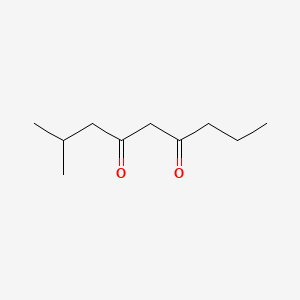
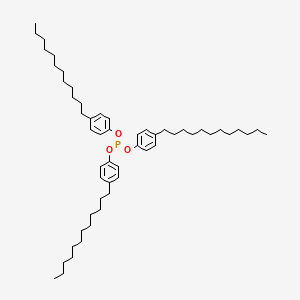
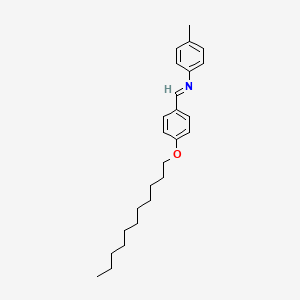
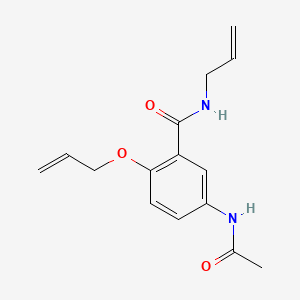
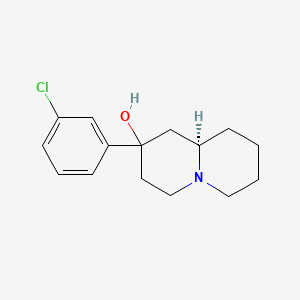
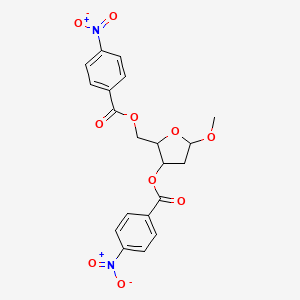
![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
